

Application Note: Analysis of Terpenylic Acid in Aerosol Samples by LC-MS/MS

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Compound of Interest

Compound Name: Terpenylic acid

Cat. No.: B109264

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Introduction

Terpenylic acid ($C_8H_{12}O_4$, MW: 172.17 g/mol) is a significant secondary organic aerosol (SOA) tracer compound formed from the atmospheric oxidation of monoterpenes like α -pinene. [1] Its presence and concentration in particulate matter (PM_{2.5}) are crucial indicators of biogenic SOA formation and its contribution to air quality. This protocol details a robust LC-MS/MS method for the quantification of **terpenylic acid** in aerosol filter samples.

Experimental Protocols

1. Sample Collection and Storage

Aerosol samples are typically collected on polytetrafluoroethylene (PTFE) or quartz fiber filters using high-volume air samplers. [2] Given the potential for chemical transformation of organic compounds on the filter, proper storage is critical. [3][4]

- **Collection:** Collect aerosol particles on 47 mm PTFE membrane filters (0.2 μ m pore size).
- **Storage:** Immediately after collection, store the filters in a dark environment at -20°C or lower to minimize chemical degradation. [4] Analysis of samples stored at room temperature has shown significant compositional changes, including the decay of monomeric species like **terpenylic acid**. [4]

2. Sample Preparation and Extraction

The extraction of **terpenylic acid** from the filter matrix is a critical step for accurate quantification. The choice of solvent is important to ensure efficient extraction while preventing derivatization of the analyte. While methanol has been used, it carries a risk of methyl ester formation.^[2]^[4] Acetonitrile is a non-reactive alternative.^[4]

- **Filter Excision:** Cut a portion of the filter (e.g., one-quarter) into small pieces and place them into a 2 mL glass vial.
- **Extraction Solvent:** Prepare a solvent mixture of acetonitrile and LC-MS grade water (e.g., 1:1 v/v).^[4]
- **Extraction Procedure:**
 - Add 1.5 mL of the extraction solvent to the vial containing the filter pieces.
 - Sonicate the sample for 30 minutes in a water bath sonicator.
 - Filter the extract through a 0.22 µm syringe filter to remove any filter debris.
- **Solvent Evaporation and Reconstitution:**
 - Evaporate the filtered extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 500 µL of a reconstitution solvent (e.g., 10:90 acetonitrile/water v/v).^[4]
 - Vortex the sample for 90 seconds to ensure complete dissolution.
 - Transfer the reconstituted sample to an amber LC-MS vial with a glass insert for analysis.^[4]

3. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

- **Liquid Chromatography (LC):**

- Column: A C18 reversed-phase column (e.g., Waters Atlantis T3, 3 μ m, 2.1x150 mm) is suitable for the separation.[5]
- Mobile Phase A: Water with 0.1% acetic acid.[4]
- Mobile Phase B: Methanol with 0.1% acetic acid.[4]
- Flow Rate: 400 μ L/min.[4]
- Injection Volume: 5 μ L.[5]
- Gradient Elution:
 - 0-2 min: 0.1% B
 - 2-26 min: Linear ramp to 99.9% B
 - 26-28 min: Hold at 99.9% B
 - 28.1-30 min: Return to 0.1% B for column re-equilibration.[4]
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
 - Multiple Reaction Monitoring (MRM): The quantification of **terpenylic acid** is achieved by monitoring the fragmentation of its deprotonated molecule. The precursor ion for **terpenylic acid** ($[M-H]^-$) is m/z 171.07.[2]
 - MRM Transitions: Based on fragmentation data, the following transitions should be used for quantification and confirmation.[3][6] These transitions should be optimized for the specific instrument used.
 - Quantifier: 171.1 \rightarrow 127.1
 - Qualifier: 171.1 \rightarrow 83.1
 - Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the MRM transitions to maximize

sensitivity.

Data Presentation

Quantitative data for **terpenylic acid** in aerosol samples can be expressed as mass concentration per volume of air (e.g., ng/m³) or as mass concentration per mass of particulate matter (e.g., µg/g PM). The following table presents data from a laboratory study on the aging of β-pinene secondary organic aerosol, where concentrations are reported as "pinonic acid-equivalents," meaning the instrument response for **terpenylic acid** was compared to a calibration curve of pinonic acid.[7]

Sample Condition	Terpenylic Acid Concentration (pinonic acid-equivalent, ng/m ³)[7]
β-pinene SOA (before OH exposure)	~1200
β-pinene SOA (after OH exposure)	~1800

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of **terpenylic acid** in aerosol samples.



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Caption: Workflow for **Terpenylic Acid** Analysis in Aerosols.

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